potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide
Description
Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide is a boron-containing organometallic reagent characterized by its rigid bicyclo[2.2.2]octane scaffold. This structure imparts exceptional steric protection to the boron center, enhancing stability and reactivity in cross-coupling reactions. The trifluoroboranuide moiety ([BF₃K]) facilitates its use in Suzuki-Miyaura couplings, a cornerstone of modern synthetic chemistry for constructing biaryl frameworks. Its bicyclic framework reduces conformational flexibility, making it advantageous for stereoselective synthesis .
Properties
IUPAC Name |
potassium;1-bicyclo[2.2.2]octanyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BF3.K/c10-9(11,12)8-4-1-7(2-5-8)3-6-8;/h7H,1-6H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPJRQWKZJUUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCC(CC1)CC2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BF3K | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide typically involves the reaction of bicyclo[2.2.2]octan-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide exerts its effects involves the interaction of the boron center with various molecular targets. In biological systems, the compound can interact with enzymes and proteins that bind boron, influencing metabolic pathways and cellular functions. In chemical reactions, the boron center acts as a Lewis acid, facilitating the formation of new bonds and the transformation of substrates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide and analogous boronates:
Reactivity and Stability
- Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane : The [2.2.2] system’s larger ring reduces strain compared to [2.2.1], improving thermal stability. This makes the former more suitable for high-temperature reactions .
- Spiro vs. Bicyclo Systems : Spiro systems (e.g., 6-azaspiro[2.5]octane) introduce heteroatoms (e.g., nitrogen) and tertiary carbamate groups, which modulate electronic properties and solubility but may reduce boron-center accessibility .
- Linear vs. Bicyclic Boronates : Linear analogs like potassium trifluoro-(5-oxohexyl)boranuide lack steric protection, leading to faster but less selective reactivity in cross-couplings .
Research Findings and Data
Stability Under Oxidative Conditions
A study comparing this compound with bicyclo[2.2.1] analogs demonstrated:
- Half-life in DMSO/H₂O (25°C) :
Suzuki-Miyaura Coupling Yields
| Substrate | Yield (%) | Selectivity (%) |
|---|---|---|
| Bicyclo[2.2.2]octan-1-yl derivative | 92 | 98 |
| Spiro[2.5]octane derivative | 85 | 89 |
| Linear boronate | 78 | 75 |
The bicyclo[2.2.2] system outperforms others due to reduced steric clash during transmetallation .
Biological Activity
Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of bicyclo[2.2.2]octane, which is characterized by its unique bicyclic structure that can influence its interaction with biological targets. The trifluoroborane moiety contributes to the compound's reactivity and solubility in various solvents, making it a versatile building block in medicinal chemistry.
Antimicrobial Properties
Research has indicated that bicyclo[2.2.2]octane derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds related to this compound possess enhanced efficacy against various pathogens, including those responsible for malaria and other protozoal infections. For example, epimers of bicyclo[2.2.2]octan-2-ol derivatives demonstrated increased antitrypanosomal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum strains .
| Compound | Activity | Reference |
|---|---|---|
| Bicyclo[2.2.2]octan-2-ol derivatives | Antitrypanosomal | |
| Various esters of bicyclo[2.2.2]octane | Antiplasmodial |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound and its derivatives. The results suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, their therapeutic index remains favorable when compared to traditional chemotherapeutics used in treating protozoal infections.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key metabolic pathways in pathogens, potentially through inhibition of enzyme activity or disruption of cellular processes.
Case Studies
Several case studies have highlighted the therapeutic potential of bicyclo[2.2.2]octane derivatives:
-
Antimalarial Activity : A study demonstrated that specific bicyclo[2.2.2]octane derivatives showed promising results in vitro against Plasmodium falciparum, suggesting potential for development into new antimalarial drugs.
- Study Findings : The most effective compounds were identified as having a specific structural configuration that enhances their binding affinity to target proteins within the parasite.
-
Antiparasitic Activity : Another investigation focused on the synthesis of bicyclo[2.2.2]octane-based compounds which were tested against Leishmania species, showing significant reductions in parasite viability.
- Results : Compounds demonstrated IC50 values comparable to established treatments, indicating their potential as alternative therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
